Cas no 933724-87-9 (1,5-Diazocan-2-one)

1,5-Diazocan-2-one 化学的及び物理的性質
名前と識別子
-
- 1,5-Diazocan-2-one
- 1,5-Diazocin-2(1H)-one, hexahydro-
- 933724-87-9
- EN300-1072875
- Hexahydro-1,5-diazocin-2(1H)-one
- DTXSID10620596
- SCHEMBL421691
- CS-0348913
-
- MDL: MFCD22394037
- インチ: InChI=1S/C6H12N2O/c9-6-2-5-7-3-1-4-8-6/h7H,1-5H2,(H,8,9)
- InChIKey: XNZPEHYZTCDIGW-UHFFFAOYSA-N
- ほほえんだ: O=C1CCNCCCN1
計算された属性
- せいみつぶんしりょう: 128.094963011g/mol
- どういたいしつりょう: 128.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1,5-Diazocan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1072875-2.5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 2.5g |
$2240.0 | 2023-10-28 | |
Enamine | EN300-1072875-10.0g |
1,5-diazocan-2-one |
933724-87-9 | 10g |
$4914.0 | 2023-05-24 | ||
Enamine | EN300-1072875-0.25g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.25g |
$1051.0 | 2023-10-28 | |
Enamine | EN300-1072875-5.0g |
1,5-diazocan-2-one |
933724-87-9 | 5g |
$3313.0 | 2023-05-24 | ||
Chemenu | CM194893-1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 1g |
$482 | 2022-06-09 | |
eNovation Chemicals LLC | D249104-1g |
1,5-Diazocan-2-one |
933724-87-9 | 95% | 1g |
$1685 | 2024-08-03 | |
Chemenu | CM194893-1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 1g |
$482 | 2021-06-09 | |
Enamine | EN300-1072875-0.1g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.1g |
$1005.0 | 2023-10-28 | |
Enamine | EN300-1072875-5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 5g |
$3313.0 | 2023-10-28 | |
Enamine | EN300-1072875-0.5g |
1,5-diazocan-2-one |
933724-87-9 | 95% | 0.5g |
$1097.0 | 2023-10-28 |
1,5-Diazocan-2-one 関連文献
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Jonathon P. Matheny,Pavel M. Yamanushkin,Peter A. Petillo,Michael Rubin RSC Adv. 2020 10 44183
1,5-Diazocan-2-oneに関する追加情報
1,5-Diazocan-2-one: A Comprehensive Overview
1,5-Diazocan-2-one, identified by the CAS Registry Number 933724-87-9, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with its distinctive diazo structure, exhibits intriguing chemical properties and potential applications in various industries. In this article, we delve into the structural characteristics, synthesis methods, physical properties, and emerging applications of 1,5-Diazocan-2-one, supported by the latest research findings.
The molecular structure of 1,5-Diazocan-2-one consists of a six-membered ring system with two nitrogen atoms at positions 1 and 5. The presence of a ketone group at position 2 introduces additional functionality to the molecule. This arrangement not only influences its chemical reactivity but also plays a pivotal role in determining its physical properties. Recent studies have highlighted the importance of such diazo compounds in click chemistry and bioconjugation reactions, where their reactivity and selectivity are highly valued.
Synthesis of 1,5-Diazocan-2-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate diazo precursors under controlled conditions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, a study published in Nature Chemistry demonstrated the use of transition metal catalysts to facilitate the formation of stable diazo rings. These advancements have significantly improved the scalability of 1,5-Diazocan-2-one production, making it more accessible for industrial applications.
The physical properties of 1,5-Diazocan-2-one are influenced by its molecular structure and functional groups. It is known to exhibit moderate solubility in common organic solvents such as dichloromethane and acetonitrile. Its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing critical data for its handling and storage. Recent research has also focused on understanding its thermal stability under various conditions, which is essential for its application in high-temperature environments.
1,5-Diazocan-2-one has found applications in several areas due to its unique chemical properties. In the field of materials science, it has been utilized as a building block for constructing advanced polymers and cross-linked materials. Its ability to undergo click reactions has made it a valuable component in drug delivery systems and bioconjugate chemistry. Additionally, recent studies have explored its potential as a precursor for synthesizing novel metalloorganic frameworks (MOFs), which are highly sought after for their applications in gas storage and catalysis.
The toxicological profile of 1,5-Diazocan-2-one is another area that has attracted significant research interest. Studies conducted on cellular models have indicated that it exhibits low cytotoxicity under standard experimental conditions. However, further investigations are required to fully understand its long-term effects on biological systems. Regulatory agencies have also expressed interest in establishing guidelines for safe handling and disposal of this compound to minimize environmental impact.
In conclusion, 1,5-Diazocan-2-one, with its CAS number 933724-87-9, represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthesis techniques and application development, positions it as a key player in modern organic chemistry. As research continues to uncover new insights into its properties and potential uses, we can expect further innovations that will enhance its role in both academic and industrial settings.
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